Breast Cancer Cytotoxicity: Hypophyllanthin vs. Phyllanthin in MCF-7 and MDA-MB-231 Cells
In a direct comparative study, hypophyllanthin and phyllanthin were evaluated for cytotoxicity against two human breast cancer cell lines using the MTT assay. The IC50 values for hypophyllanthin were 35.18 ± 1.48 μg/mL (MCF-7) and 38.74 ± 1.24 μg/mL (MDA-MB-231). In comparison, phyllanthin exhibited lower IC50 values of 32.51 ± 0.95 μg/mL and 32.20 ± 1.17 μg/mL, respectively [1]. This indicates that while both lignans are active, phyllanthin demonstrates moderately greater potency in these specific in vitro models.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 35.18 ± 1.48 μg/mL (MCF-7); 38.74 ± 1.24 μg/mL (MDA-MB-231) |
| Comparator Or Baseline | Phyllanthin: 32.51 ± 0.95 μg/mL (MCF-7); 32.20 ± 1.17 μg/mL (MDA-MB-231) |
| Quantified Difference | MCF-7: 2.67 μg/mL higher for hypophyllanthin (8.2% increase); MDA-MB-231: 6.54 μg/mL higher for hypophyllanthin (20.3% increase) |
| Conditions | In vitro, MTT assay, 48-hour treatment |
Why This Matters
For researchers studying breast cancer, this data demonstrates that hypophyllanthin is a viable but less potent alternative to phyllanthin, making it suitable for studies where a distinct activity profile or combination therapy is required.
- [1] Lee, S. H., et al. (2014). Investigation of anticancer potential of hypophyllanthin and phyllanthin against breast cancer by in vitro and in vivo methods. Asian Pacific Journal of Tropical Disease, 4(Suppl 1), S71-S75. doi: 10.1016/S2222-1808(14)60417-5 View Source
